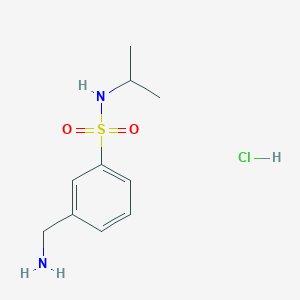
3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Research on sulfonamide derivatives, including compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, has led to the synthesis and characterization of various compounds. For instance, studies have reported the synthesis of sulfonamide-based Schiff bases and their crystal structures, indicating the versatility of sulfonamide compounds in forming stable and structurally diverse molecules. These compounds have been characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray crystallography, providing detailed insights into their molecular structures and properties (Subashini et al., 2009).
Modification of Polymers Sulfonamide derivatives have also been utilized in the modification of polymers to enhance their properties. For example, polyvinyl alcohol/acrylic acid hydrogels were modified with sulfonamide compounds, leading to increased swelling and potentially offering applications in medical fields due to their improved thermal stability and biological activities (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Activities Sulfonamide-based compounds have shown significant antibacterial and antifungal activities. New Schiff bases synthesized from sulfamethoxazole and sulfathiazole demonstrated promising activities against various pathogens, suggesting their potential in developing new antimicrobial agents. These findings are supported by molecular docking studies, which help to understand the interaction between these compounds and target proteins (Mondal et al., 2015).
Chemical Stability and Tautomerism The study of sulfonamide derivatives also extends to understanding their chemical stability and tautomerism. Research on 1,2,4-triazine-containing sulfonamide derivatives highlighted the coexistence of different tautomeric forms, influenced by the solvent's polarity. These studies provide insights into the chemical behavior of sulfonamide compounds under various conditions, which is crucial for their application in different scientific and industrial fields (Branowska et al., 2022).
Anticancer Agents Sulfonamide compounds have been explored as anticancer agents, demonstrating the ability to synthesize novel compounds with potential therapeutic applications. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides showed potent cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Redda et al., 2011).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUMJPAVXNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

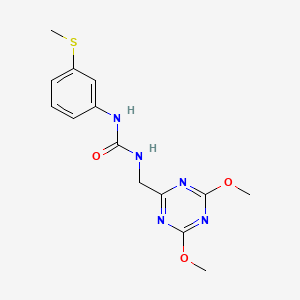
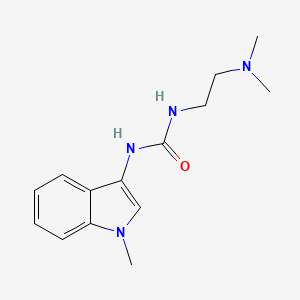
![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)
![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)

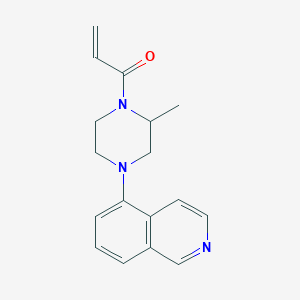

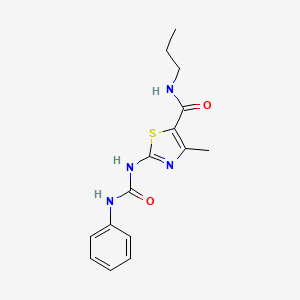
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)
![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)
